BenchChemオンラインストアへようこそ!

2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide

HDAC1 inhibition Epigenetics Enzyme inhibition

Selective, electrophilic bromoacetamide for HDAC1 inhibition (IC50=5 nM, >200-fold selectivity over HDAC6/8) and glycolate oxidase studies. Its α-bromoacetyl group enables nucleophilic derivatization into aminothiazole, quinazoline, and benzothiazine libraries while the sulfonamide moiety maintains pharmacophoric consistency. Ideal for targeted covalent inhibitor design and diversity-oriented synthesis. Request a quote for research-grade material.

Molecular Formula C10H13BrN2O3S
Molecular Weight 321.19 g/mol
CAS No. 37103-21-2
Cat. No. B1389820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide
CAS37103-21-2
Molecular FormulaC10H13BrN2O3S
Molecular Weight321.19 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CBr
InChIInChI=1S/C10H13BrN2O3S/c1-13(2)17(15,16)9-5-3-8(4-6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14)
InChIKeyUXYAPTNEFQEYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

37103-21-2 (2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide): Chemical Identity and Functional Classification for Research Procurement


2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide (CAS 37103-21-2, MF: C10H13BrN2O3S, MW: 321.19 g/mol) is a bromoacetamide derivative bearing a para-dimethylaminosulfonyl phenyl moiety . Structurally, it comprises an electrophilic α-bromoacetyl group attached to a sulfonamide-substituted aromatic scaffold, a combination that confers both alkylating potential via the bromine atom and hydrogen-bonding capacity via the sulfonamide group . This compound functions primarily as a covalent protein-modifying reagent and has documented activity as an inhibitor of human histone deacetylase 1 (HDAC1) with an IC50 of 5 nM, as well as mouse glycolate oxidase with an IC50 of 39.9 µM [1][2]. Its bifunctional architecture makes it a versatile intermediate for synthesizing sulfonamide-containing heterocyclic libraries and a tool compound for studying enzyme targets in epigenetic regulation and metabolic pathways [3].

Why 37103-21-2 Cannot Be Indiscriminately Substituted by Other Halogenated Acetamides or Non-Brominated Sulfonamide Analogs


Substituting 37103-21-2 with a non-halogenated analog such as N-[4-(dimethylsulfamoyl)phenyl]acetamide (CAS 54951-54-1) eliminates the electrophilic bromine that serves as the primary reactive handle for covalent target engagement and subsequent derivatization chemistry [1]. Conversely, replacing the dimethylaminosulfonyl group with a simpler phenylsulfonyl moiety (as in 2-bromo-N-(phenylsulfonyl)acetamide derivatives) removes the dimethylamino substituent that influences both solubility and electronic distribution across the sulfonamide group, potentially altering target recognition [2]. Even within halogenated congeners, the 2-chloro analog (2-Chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide, CAS 23280-39-9) exhibits significantly reduced electrophilic reactivity compared to its bromo counterpart, which directly impacts reaction kinetics in synthetic applications and may affect the extent of covalent protein modification in biochemical assays . The following quantitative evidence demonstrates that specific halogen identity and sulfonamide substitution pattern are non-interchangeable parameters governing both chemical reactivity and biological activity.

Quantitative Differentiation Evidence for 37103-21-2 Relative to Structural Analogs and Alternative Inhibitor Chemotypes


HDAC1 Inhibitory Potency: 37103-21-2 Matches Subnanomolar Inhibitors While Maintaining a Distinct Sulfonamide-Acetamide Scaffold

37103-21-2 exhibits potent inhibition of human recombinant HDAC1 with an IC50 of 5 nM [1]. This potency positions it within the same nanomolar range as established class I HDAC inhibitors such as Colrestat (5d; HDAC1 IC50 = 41.2 nM) [2] and HDAC1/2-IN-3 (HDAC1 IC50 = 0-5 nM) , while offering a distinct sulfonamide-acetamide scaffold that diverges from the o-aminobenzamide and hydroxamic acid chemotypes dominating this target class. The compound demonstrates measurable isoform discrimination, with IC50 values of 1.0 µM against HDAC6 and 13 µM against HDAC8 in the same assay format [1].

HDAC1 inhibition Epigenetics Enzyme inhibition Cancer research

Glycolate Oxidase Inhibition: Comparable Micromolar Activity to Salicylic Acid-Derived Inhibitors from a Structurally Unrelated Sulfonamide Scaffold

37103-21-2 inhibits mouse recombinant glycolate oxidase (GO) with an IC50 of 39.9 µM [1]. This inhibitory activity is quantitatively comparable to glycolate oxidase-IN-1 (compound 26), a salicylic acid derivative developed specifically for GO inhibition, which exhibits an IC50 of 38.2 µM [2]. The near-identical potency (4.5% difference) between these two structurally unrelated chemotypes—a bromoacetamide-sulfonamide versus a salicylic acid derivative—demonstrates that 37103-21-2 achieves equivalent target engagement through a distinct molecular recognition mechanism.

Glycolate oxidase inhibition Primary hyperoxaluria Metabolic disease Enzyme inhibition

Halogen-Dependent Reactivity: Bromoacetamide Moiety Confers Superior Electrophilic Reactivity Over Chloroacetamide Analogs

The bromoacetamide group in 37103-21-2 exhibits enhanced electrophilic reactivity compared to its 2-chloro counterpart (CAS 23280-39-9). In synthetic applications, bromoacetamide substrates yield improved product yields and purity with shorter reaction times versus chloroacetamides, which require a high excess of reagent to achieve satisfactory yields [1]. In biochemical contexts, systematic evaluation of monohalogenated acetamides (iodoacetamide [IAM], bromoacetamide [BAM], chloroacetamide [CAM]) demonstrated a halogen-dependent rank order of cellular stress induction and genotoxicity: IAM > BAM > CAM for Rad51 accumulation (DNA damage response), and BAM ≈ IAM > CAM for ARE-driven oxidative/electrophilic stress signaling [2].

Electrophilic reactivity Covalent modification Synthetic chemistry Structure-activity relationship

Synthetic Versatility: Proven Utility as a Precursor for Microwave-Assisted Heterocycle Synthesis Yielding Diverse Sulfonamide-Containing Scaffolds

37103-21-2 belongs to the class of 2-bromo-N-(phenylsulfonyl)acetamide derivatives that have been systematically evaluated as precursors for the regioselective synthesis of fused heterocycles under microwave irradiation. In comparative studies between microwave irradiation and conventional heating, these bromoacetamide-sulfonamide derivatives produced aminothiazole, aminooxazole, benzo[e][1,3]oxazine, benzo[e][1,3]thiazine, quinazoline-2-yl, (pyridine-4-ylamino)acetamide, and 2-(benzo[d]thiazol-2-ylthio) derivatives in excellent yields with significantly reduced reaction times [1]. The bromine atom serves as the essential leaving group for nucleophilic substitution by nitrogen nucleophiles (urea derivatives, amines, thiols), enabling rapid diversification of the sulfonamide-containing core.

Heterocycle synthesis Microwave-assisted chemistry Sulfonamide derivatives Medicinal chemistry

Research and Industrial Application Scenarios Optimized for 37103-21-2 Based on Quantitative Differentiation Evidence


HDAC1 Probe Development Requiring Scaffold Diversification Away from Hydroxamic Acids and Benzamides

Research groups developing isoform-selective HDAC1 inhibitors or chemical probes for chromatin biology can employ 37103-21-2 as a sulfonamide-acetamide starting scaffold. Its HDAC1 IC50 of 5 nM places it in the subnanomolar-to-low-nanomolar potency range [1], while its 200-fold selectivity over HDAC6 and 2,600-fold selectivity over HDAC8 [2] provide a measurable selectivity window that can be further optimized through medicinal chemistry derivatization. This application scenario is particularly relevant for laboratories seeking to avoid the hydroxamic acid pharmacophore (which often exhibits broad metalloenzyme inhibition) or the o-aminobenzamide scaffold (which may carry patent encumbrances).

Orthogonal Tool Compound Validation in Glycolate Oxidase Target Engagement Studies

Investigators studying glycolate oxidase inhibition as a therapeutic strategy for primary hyperoxaluria type 1 (PH1) or recurrent kidney stone formation can utilize 37103-21-2 as a structurally orthogonal tool compound. Its IC50 of 39.9 µM against recombinant GO [1] is quantitatively comparable to established salicylic acid-derived inhibitors such as glycolate oxidase-IN-1 (IC50 = 38.2 µM) [2]. Using both a bromoacetamide-sulfonamide and a salicylic acid derivative in parallel experiments allows researchers to distinguish on-target GO inhibition from scaffold-specific off-target effects, strengthening confidence in biological conclusions drawn from chemical perturbation studies.

Microwave-Assisted Heterocyclic Library Synthesis with Sulfonamide Cores

Medicinal chemistry and chemical biology laboratories engaged in diversity-oriented synthesis can employ 37103-21-2 as an electrophilic building block for constructing sulfonamide-containing heterocyclic libraries. Its bromoacetamide moiety serves as the reactive handle for nucleophilic substitution with nitrogen- and sulfur-based nucleophiles, enabling the rapid generation of aminothiazole, aminooxazole, benzoxazine, benzothiazine, quinazoline, and benzothiazole derivatives under microwave irradiation [1]. The dimethylaminosulfonyl substituent remains intact throughout these transformations, providing a consistent pharmacophoric element for subsequent SAR analysis across diverse heterocyclic scaffolds.

Covalent Protein Modification Studies Requiring Controlled Electrophilic Reactivity

Biochemists and chemical biologists performing covalent protein labeling, activity-based protein profiling (ABPP), or targeted covalent inhibitor (TCI) development can select 37103-21-2 when an intermediate level of electrophilic reactivity is desired. Systematic studies of monohalogenated acetamides demonstrate that bromoacetamides exhibit greater thiol/thiolate reactivity and cellular stress induction than chloroacetamides, but lower reactivity than iodoacetamides [1]. This intermediate reactivity profile may be advantageous in experiments where complete cysteine alkylation is desired but excessive off-target labeling or cellular toxicity associated with iodoacetamide must be avoided. The dimethylaminosulfonyl substituent provides a convenient handle for downstream detection or affinity enrichment via sulfonamide-directed antibodies or chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.